1-Propyl-3-azetidinamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-propylazetidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-2-3-8-4-6(7)5-8/h6H,2-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAJTOGPBDJOTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Chemical Transformations of the 1 Propyl 3 Azetidinamine Scaffold
Ring-Opening Reactions of Azetidine (B1206935) Derivatives
The high ring strain energy of the azetidine scaffold makes it a prime candidate for reactions that relieve this strain. rsc.org Nucleophilic ring-opening is a predominant transformation, yielding highly substituted acyclic amines. rsc.org These reactions typically require activation of the azetidine nitrogen, often by converting it into a quaternary azetidinium salt or through the use of Lewis acids, which enhances the electrophilicity of the ring carbons. magtech.com.cn
The nucleophilic ring-opening of azetidines, particularly when activated as azetidinium ions, generally proceeds through an SN2-type pathway. iitk.ac.innih.gov This mechanism is supported by the formation of non-racemic products from chiral starting materials. iitk.ac.in The reaction involves the attack of a nucleophile on one of the carbon atoms adjacent to the nitrogen, leading to the cleavage of a carbon-nitrogen bond.
The kinetics of this process are significantly influenced by the inherent stability of the four-membered ring. Compared to the highly reactive three-membered aziridinium (B1262131) ion, the azetidinium ring is considerably more stable. Kinetic studies measuring the rate of ring-opening by 4-(dimethylamino)pyridine (DMAP) revealed that the azetidinium ion is approximately 17,000 times less reactive than the corresponding aziridinium ion. researchgate.net Despite this lower reactivity, the process remains highly relevant from a synthetic standpoint. researchgate.net
The rate of reaction can be accelerated through catalysis. For instance, chiral squaramide hydrogen-bond donor catalysts have been shown to promote highly enantioselective ring-opening of 3-substituted azetidines. acs.org The mechanism in these cases involves noncovalent interactions and electrostatic preorganization of the ion pair formed between the azetidinium cation and the nucleophilic anion, which stabilizes the transition state. acs.org
The formation of the azetidinium salt precursor is itself a rapid process. Kinetic studies on the reaction of epichlorohydrin (B41342) with secondary amines show the fast formation of an intermediate which then quickly rearranges to the final azetidinium product. nih.gov
Interactive Data Table: Comparative Reactivity of Aziridinium vs. Azetidinium Ions
| Heterocycle | Relative Reactivity (vs. Aziridinium) | Key Factors | Reference |
| Aziridinium | 17,000 | High ring strain, lower activation energy for ring-opening. | researchgate.net |
| Azetidinium | 1 | Lower ring strain, higher stability, higher activation energy. | researchgate.net |
Acidic conditions can facilitate the ring-opening of azetidines by protonating the ring nitrogen. rsc.orgnih.gov This protonation enhances the ring's susceptibility to nucleophilic attack, effectively activating the system. The rate of these acid-mediated decomposition pathways is highly dependent on the pH of the medium. nih.gov
Studies on N-substituted aryl azetidines have demonstrated that decomposition is significantly more rapid at lower pH values. For example, one analogue was stable at a pH of 7.0, but showed a half-life (T1/2) of just 1.2 hours at pH 2.7, which decreased further to 0.5 hours at pH 1.8. nih.gov This pH sensitivity underscores the role of azetidine nitrogen protonation as a crucial step preceding the ring-opening event. nih.gov
A key factor governing the stability and rate of acid-mediated ring-opening is the acid dissociation constant (pKa) of the azetidine nitrogen. nih.gov A lower pKa for the azetidine nitrogen can lead to enhanced stability, as the nitrogen is less likely to be protonated at a given acidic pH. nih.gov For instance, an N-phenyl analogue with an azetidine nitrogen pKa of 4.3 was found to be significantly less stable than an N-pyridyl analogue where the azetidine nitrogen pKa was too low to be measured by NMR methods, indicating it was not significantly protonated at pH 1.8. nih.gov The proposed mechanism involves the protonated azetidine undergoing intramolecular nucleophilic attack by a pendant amide group, leading to rearrangement and decomposition. nih.gov
Interactive Data Table: Effect of pH on the Stability of an N-Aryl Azetidine Analogue
| pH | Half-life (T1/2) | Stability | Reference |
| 1.8 | 0.5 hours | Low | nih.gov |
| 2.7 | 1.2 hours | Moderate | nih.gov |
| 7.0 | Stable | High | nih.gov |
The regioselectivity of nucleophilic attack on unsymmetrical azetidine rings is a critical aspect of their chemistry, determining the final structure of the product. This selectivity is governed by a combination of electronic and steric factors, and is heavily influenced by the substitution pattern on the azetidine ring and the nature of the attacking nucleophile. magtech.com.cnresearchgate.net
Electronic Effects: In many cases, electronic effects are the dominant controlling factor. magtech.com.cn Nucleophiles tend to attack the carbon atom that can best stabilize the transition state. Azetidines and azetidiniums with unsaturated substituents (e.g., aryl, alkenyl, cyano, or carboxylate groups) at the C2 position often undergo cleavage of the C2-N bond. magtech.com.cn The unsaturated group can stabilize the developing charge in the SN2 transition state through conjugation, making the adjacent carbon the preferred site of attack. magtech.com.cn For example, Lewis acid-mediated ring-opening of 2-aryl-N-tosylazetidines with alcohols occurs with high regioselectivity via attack at the benzylic C2 position. iitk.ac.in
Steric Effects: When electronic factors are less pronounced, or when sterically bulky or very strong nucleophiles are used, steric hindrance becomes the primary determinant of regioselectivity. magtech.com.cn In these scenarios, the nucleophile will preferentially attack the less substituted carbon atom adjacent to the nitrogen. For instance, trisubstituted azetidinium ions bearing a methyl group at C4 undergo highly regioselective opening at the C2 position, whereas azetidiniums with no substituent at C4 are opened regioselectively at the C4 position. researchgate.net
The stereoselectivity of these reactions is also notable, with many ring-opening processes occurring in a stereoselective fashion, often with inversion of configuration at the carbon center being attacked, which is characteristic of an SN2 mechanism. rsc.orgnih.gov
Interactive Data Table: Factors Influencing Regioselectivity in Azetidine Ring-Opening
| Factor | Preferred Site of Attack | Rationale | Example Nucleophiles/Substrates | Reference |
| Electronic | Carbon adjacent to an unsaturated group (e.g., aryl, vinyl) | Stabilization of the transition state through conjugation. | Alcohols on 2-aryl-N-tosylazetidines. | magtech.com.cniitk.ac.in |
| Steric | The less sterically hindered carbon adjacent to nitrogen. | Minimization of steric repulsion in the transition state. | Bulky nucleophiles on 2-alkylazetidiniums. | magtech.com.cnresearchgate.net |
A primary synthetic application of azetidine ring-opening is the creation of functionalized linear and branched amines. nih.gov The cleavage of the C-N bond in the strained four-membered ring provides a direct route to 1,3-difunctionalized propane (B168953) backbones, which are valuable building blocks in organic synthesis.
The nucleophilic ring-opening of azetidinium ions, formed by the quaternization of azetidines, has been extensively reviewed as a method for producing polysubstituted linear amines. nih.gov This process occurs in a predictable, regioselective, and often stereoselective manner, allowing for precise control over the final product's structure. nih.gov A wide variety of nucleophiles, including halides, oxygen nucleophiles (acetate, alkoxides), and nitrogen nucleophiles (azide, amines), can be employed to introduce diverse functionalities into the resulting amine. researchgate.netdntb.gov.ua
For example, the reaction of a 2-substituted azetidinium ion with sodium azide (B81097) can lead to the formation of a γ-azido amine, which can be further transformed into other functional groups. Similarly, using an amine as a nucleophile results in the formation of a 1,3-diamine. These products are considered linear amino compounds.
Branched structures can also be formed, particularly in the context of ring-expansion reactions where the initial ring-opening is followed by a subsequent intramolecular cyclization. For instance, azetidines with a 3-hydroxypropyl side chain at the C2 position can be activated to form a bicyclic azetidinium ion. Nucleophilic attack on this intermediate opens the original azetidine ring, leading to a larger, branched heterocyclic system. nih.govresearchgate.net
Ring-Expansion Reactions to Higher-Membered Heterocycles
Beyond simple ring-opening, the strained azetidine scaffold serves as an excellent precursor for ring-expansion reactions, providing access to larger, more complex nitrogen-containing heterocycles such as pyrrolidines and piperidines. rsc.org These transformations leverage the stored energy of the four-membered ring to drive the formation of more stable five- and six-membered systems.
Several methodologies have been developed for the ring expansion of azetidines. A common strategy involves the formation of a reactive intermediate that facilitates the rearrangement of the carbon skeleton.
One prominent mechanism is the Stevens rearrangement . N-Benzyl or N-benzhydrylazetidinium salts, when treated with a strong base like potassium tert-butoxide, can undergo a iitk.ac.innih.gov-rearrangement to yield 2-phenyl- or 2,2-diarylpyrrolidines, respectively. researchgate.net This reaction proceeds with high regioselectivity, though the diastereoselectivity can be low in some cases. researchgate.net
Another powerful approach involves the intramolecular N-alkylation of a substituted azetidine to form a bicyclic azetidinium intermediate . For example, an azetidine bearing a 3-hydroxypropyl side chain at the C2 position can be activated (e.g., by converting the alcohol to a good leaving group) to form a 1-azoniabicyclo[3.2.0]heptane salt. nih.govacs.org The subsequent nucleophilic attack on this strained bicyclic system can occur at two different positions, leading to competitive ring-opening pathways. Attack at one carbon leads to the formation of a seven-membered azepane ring, while attack at the other carbon results in expansion to a five-membered pyrrolidine (B122466) ring. nih.govacs.org The distribution of these products is dependent on the substitution pattern of the azetidine and the nucleophile used. nih.gov
Similarly, piperidine (B6355638) systems can be accessed. The treatment of cis-2-(2-bromo-1,1-dimethylethyl)azetidines with a silver salt induces a ring expansion-oxidation sequence to afford 5,5-dimethylpiperidin-4-ones. rsc.org This transformation is believed to proceed through an initial intramolecular displacement to form a reactive bicyclic azetidinium salt, which then undergoes ring enlargement. rsc.org
Functional Group Interconversions on the Azetidine Moiety
Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. For the 1-propyl-3-azetidinamine scaffold, FGIs can be performed on both the exocyclic amine and the azetidine ring itself, although modifications to the strained ring must be approached with caution to avoid undesired ring-opening.
Common FGIs applicable to the primary amine include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
FGIs involving the azetidine ring are less common due to the inherent ring strain but could potentially include:
Oxidation: Oxidation of the ring carbons is challenging without disrupting the ring.
Reduction: Reduction of the azetidine ring would lead to the corresponding acyclic amine.
The choice of reagents and reaction conditions is crucial to achieve the desired transformation without compromising the integrity of the azetidine ring.
Derivatization Strategies for Advanced Chemical Synthesis
The this compound scaffold serves as a versatile platform for the synthesis of more complex molecules with potential applications in various fields. Derivatization can be targeted at the exocyclic amine, the azetidine ring carbons, or through the formation of larger, hybrid structures.
The exocyclic primary amine is the most readily accessible site for derivatization. Its nucleophilicity allows for a wide range of reactions to introduce diverse functionalities.
| Reaction Type | Reagent | Product Functional Group |
| Acylation | Acyl chloride, Anhydride | Amide |
| Sulfonylation | Sulfonyl chloride | Sulfonamide |
| Alkylation | Alkyl halide | Secondary/Tertiary Amine |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amine |
| Urea Formation | Isocyanate | Urea |
| Thiourea Formation | Isothiocyanate | Thiourea |
These reactions are typically high-yielding and allow for the straightforward introduction of a wide array of substituents, enabling the fine-tuning of the molecule's physicochemical properties.
Modifications to the azetidine ring carbons are more challenging due to the lower reactivity of C-H bonds and the potential for ring strain to influence reaction pathways. However, certain transformations can be envisaged. While direct functionalization of the ring carbons of this compound is not widely reported, related chemistries on other azetidine-containing molecules suggest potential strategies. For instance, metal-catalyzed C-H activation could, in principle, allow for the introduction of new substituents. However, such reactions would need to be carefully optimized to avoid competing pathways such as ring opening.
The this compound unit can be incorporated into larger and more complex molecular architectures. Its bifunctional nature, with two distinct nitrogen atoms, allows it to act as a linker or a core scaffold for the construction of novel chemical entities. For example, the exocyclic amine can be used to attach the azetidine ring to other molecular fragments, such as peptides, polymers, or other heterocyclic systems. Furthermore, the azetidine nitrogen can participate in the formation of fused or spirocyclic ring systems, leading to three-dimensional structures with defined stereochemistry. The development of synthetic methodologies that enable the controlled construction of such complex architectures is an active area of research.
Computational and Theoretical Investigations of 1 Propyl 3 Azetidinamine Chemistry
Electronic Structure and Stability Analysis of the Azetidine (B1206935) Ring System
The electronic nature of the substituents on the nitrogen atom and the carbon atoms of the ring can significantly modulate the stability and electronic properties of the azetidine ring. For instance, in the case of 1-propyl-3-azetidinamine, the propyl group at the N1 position and the amino group at the C3 position will influence the electron distribution and reactivity. The nitrogen atom of the azetidine ring possesses a lone pair of electrons, and its hybridization is between sp2 and sp3, which is influenced by the degree of ring puckering and the nature of the N-substituent.
Computational studies on fluorinated azetidine derivatives have demonstrated the profound impact of substituents on the ring's conformation and electronic properties. In a neutral fluorinated azetidine, the ring puckering preferentially places the fluorine atom away from the nitrogen to minimize steric and electronic repulsion. However, upon protonation of the nitrogen atom, the ring inverts to bring the fluorine atom closer to the positively charged nitrogen, indicating a favorable C–F···N+ charge-dipole interaction researchgate.net. This highlights the sensitivity of the azetidine ring's electronic structure to substituent effects and the local electrostatic environment. While a propyl group is not as electronegative as fluorine, its steric bulk and electronic donating character will similarly influence the puckering and electronic distribution in the this compound ring.
Table 1: Calculated Properties of Substituted Azetidine Derivatives from a Computational Study
| Derivative | Substituent | Dihedral Angle (N-C-C-X) | Note |
| Neutral Fluorinated Azetidine | -F | 137.2° | Fluorine is positioned away from the nitrogen. |
| Protonated Fluorinated Azetidine | -F | 100.0° | Fluorine is positioned closer to the protonated nitrogen. |
| Protonated Non-fluorinated Azetidine | -H | 102.3° | Reference for the effect of the C-F dipole. |
Data is illustrative and based on a computational study of fluorinated azetidine derivatives to demonstrate substituent effects researchgate.net.
Conformational Analysis of this compound and its Derivatives
The conformational landscape of this compound is primarily defined by the puckering of the azetidine ring and the rotational isomers of the N-propyl and C-amino groups. The azetidine ring is not planar and exists in a dynamic equilibrium between two puckered conformations. The barrier to ring inversion is relatively low, allowing for rapid interconversion at room temperature nih.gov.
In this compound, the conformational analysis would also need to consider the orientation of the 3-amino group and the potential for intramolecular hydrogen bonding between the amino group and the ring nitrogen. The interplay between the steric demands of the propyl group, the electronic effects of the amino group, and the inherent puckering of the azetidine ring would lead to a complex potential energy surface with several local minima corresponding to different conformers. The relative energies of these conformers would determine the population distribution at a given temperature.
Table 2: Representative Conformational Data for N-Alkyl Heterocyclic Systems
| Molecule | Substituent | Preferred Conformation (Gas Phase) | Computational Method |
| N-Propyl-1,3-oxazine | n-Propyl | Axial | Not Specified |
This data is based on a study of a related heterocyclic system and is used to infer potential conformational preferences for the N-propyl group in this compound.
Mechanistic Pathways of Azetidine Formation and Transformation
Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanisms of various reactions for the synthesis and transformation of azetidines. These studies provide detailed information about the energetics of reactants, products, intermediates, and transition states, offering a deeper understanding of reaction pathways.
One computationally studied method for azetidine synthesis is the intramolecular aminolysis of epoxy amines. DFT calculations on the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines revealed that the transition state leading to the formation of the azetidine ring is energetically favored over the competing pathway that would form a five-membered pyrrolidine (B122466) ring nih.govfrontiersin.orgbohrium.comnih.gov. These calculations demonstrated that the lanthanide catalyst, coordinated to the substrate, plays a crucial role in controlling the regioselectivity of the ring-closing reaction nih.govfrontiersin.orgbohrium.com.
Another well-studied reaction is the aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene to form an azetidine. Computational studies have been employed to understand the mechanism and stereoselectivity of this reaction. For instance, theoretical investigations have shown that the reaction can proceed through different excited states of the reactants and that the regioselectivity can be rationalized by analyzing the frontier molecular orbitals of the reacting species researchgate.netnih.gov.
The characterization of transition states is a cornerstone of computational reaction mechanism studies, providing critical information about the energy barriers and the geometry of the highest-energy point along the reaction coordinate.
In the context of azetidine ring-closing reactions, such as the intramolecular aminolysis of epoxy amines, DFT calculations have been used to locate and characterize the transition state structures for the nucleophilic attack of the amine on the epoxide. These calculations have shown that the geometry of the transition state, including the bond lengths of the forming C-N bond and the breaking C-O bond, is consistent with an SN2-type mechanism nih.govfrontiersin.org.
For ring-opening reactions, computational studies have investigated the acid-mediated intramolecular decomposition of N-substituted azetidines. These studies proposed a mechanism involving protonation of the azetidine nitrogen, followed by nucleophilic attack of a pendant amide group, leading to ring opening. The calculated transition state for this intramolecular cyclization would involve a five- or six-membered ring, and the energy barrier would be influenced by the strain of the azetidine ring and the nucleophilicity of the attacking group nih.govnih.gov.
Table 3: Calculated Activation Energies for Azetidine Formation Pathways
| Reaction | Substrate Type | Pathway | Calculated Activation Energy (kcal/mol) | Computational Method |
| Intramolecular Aminolysis | cis-Epoxy Amine | Azetidine Formation | Lower than Pyrrolidine Formation | DFT |
| Intramolecular Aminolysis | trans-Epoxy Amine | Pyrrolidine Formation | Lower than Azetidine Formation | DFT |
Data is based on a DFT study of the La(OTf)3-catalyzed intramolecular aminolysis of epoxy amines nih.govfrontiersin.org.
Theoretical Insights into Stereochemical Control and Chirality Transfer in Azetidine Synthesis
Computational chemistry has become an indispensable tool for understanding and predicting the stereochemical outcomes of asymmetric reactions, including the synthesis of chiral azetidines. Theoretical studies can provide detailed models of how chiral catalysts and auxiliaries transfer stereochemical information during a reaction.
A notable example is the computational investigation of the chiral phosphoric acid-catalyzed intermolecular desymmetrization of meso-acyl-azetidines. Using DFT calculations, researchers were able to elucidate the origins of the high enantioselectivity observed experimentally. The calculations revealed that the reaction proceeds through a bifunctional activation mechanism where the catalyst interacts with both the azetidine nitrogen and the nucleophile. The stereodetermining transition states for the formation of the (S) and (R) enantiomers were located, and their energy difference was found to be consistent with the experimentally observed enantiomeric excess. The model showed that the chiral pocket of the catalyst dictates the preferred orientation of the substrates in the transition state, leading to the observed stereoselectivity nih.gov. This type of computational analysis allows for the development of general models for predicting stereochemical outcomes and for the rational design of new and improved chiral catalysts.
These theoretical insights are crucial for the development of synthetic routes to enantiopure substituted azetidines, which are important building blocks in medicinal chemistry. While a specific study on chirality transfer in the synthesis of this compound is not available, the principles derived from computational studies of other chiral azetidine syntheses would be applicable.
Advanced Analytical Methodologies for Research on Azetidine Containing Compounds
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is essential for the separation of azetidine (B1206935) derivatives from reaction mixtures and for the assessment of their purity. The choice of technique depends on the volatility and polarity of the compounds.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile or thermally sensitive compounds like many azetidine derivatives. Due to the basic nature of the amino groups in 1-Propyl-3-azetidinamine, reversed-phase HPLC is a common method for analysis.
For reaction monitoring, a small aliquot of the reaction mixture can be injected into the HPLC system at various time points. The appearance of product peaks and the disappearance of starting material peaks can be tracked to determine reaction completion. For purification, preparative HPLC can be used to isolate the desired compound in high purity. The choice of column (e.g., C18, C8) and mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol (B129727) with additives like trifluoroacetic acid to improve peak shape for amines) is optimized to achieve the best separation.
For azetidine derivatives that are sufficiently volatile and thermally stable, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. As the separated components elute from the column, they are introduced into a mass spectrometer, which acts as a detector, providing both identification and quantification.
This compound, with a relatively low molecular weight, is likely amenable to GC-MS analysis. This technique is highly sensitive and can detect trace impurities. The retention time from the GC provides a characteristic identifier for the compound, while the mass spectrum confirms its identity and structure, as discussed in the HRMS section. In some cases, derivatization of the amine groups may be necessary to improve volatility and chromatographic performance.
X-ray Crystallography for Absolute Stereochemical Assignment of Azetidine Derivatives
X-ray crystallography stands as the most definitive method for the unambiguous determination of the three-dimensional structure of molecules, including the absolute configuration of all stereogenic centers. springernature.com While routine diffraction experiments readily yield the relative configuration of a molecule, establishing the absolute stereochemistry is a more complex endeavor that relies on the physical phenomenon of anomalous dispersion (also known as resonant scattering). researchgate.net
This phenomenon occurs when the frequency of the incident X-rays is close to the natural absorption frequency of an atom's electrons. researchgate.net Under these conditions, the scattering of X-rays by that atom undergoes a phase shift. This phase shift breaks Friedel's Law, which states that the intensities of diffraction spots from crystal planes (hkl) and their inverse (-h-k-l) are equal. The intensity differences between these pairs of reflections, known as Bijvoet pairs, are measurable and their analysis allows for the determination of the absolute structure of the molecule in the crystal. researchgate.net
The successful determination of absolute configuration for organic molecules, such as azetidine derivatives that primarily contain light atoms (C, H, N, O), can be challenging due to the weak anomalous scattering effects of these elements. researchgate.net The magnitude of the effect increases with the atomic number, so the presence of heavier atoms (e.g., halogens, sulfur, or metals) in the molecule or the crystal lattice significantly improves the reliability of the assignment. researchgate.net The primary metric used to validate the assignment is the Flack parameter, which should ideally refine to a value close to 0 for the correct enantiomer and close to 1 for the inverted structure. A value near 0 with a small standard uncertainty provides high confidence in the determined absolute stereochemistry. researchgate.netresearchmap.jp
A case study illustrating this application is the determination of the crystal structure of a cobalt(III) complex containing a novel quadridentate amine ligand that incorporates an azetidine ring. Researchers successfully determined the absolute structure of the complex, confirming the stereochemistry of the chiral centers within the azetidine-containing ligand. researchmap.jp The key crystallographic data from this analysis, which unambiguously established the absolute configuration, are summarized in the table below. researchmap.jp
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₂₂Cl₃CoN₄O₄ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 9.3136(8) |
| b (Å) | 12.2253(10) |
| c (Å) | 14.0044(6) |
| Volume (ų) | 1594.6(2) |
| Radiation | Mo-Kα (λ = 0.71073 Å) |
| Flack Parameter | -0.010(14) |
The Flack parameter of -0.010(14) is very close to zero, providing a definitive assignment of the absolute configuration of the chiral centers in the molecule. researchmap.jp This example underscores the power of single-crystal X-ray diffraction as a crucial tool in the stereochemical analysis of complex azetidine derivatives, providing foundational data for further research and application.
Future Directions and Perspectives in 1 Propyl 3 Azetidinamine Research
The field of azetidine (B1206935) chemistry is undergoing significant expansion, driven by the unique structural and chemical properties imparted by the strained four-membered ring. As a representative of this class, 1-Propyl-3-azetidinamine and its derivatives are at the forefront of this evolution. Future research is poised to unlock even greater potential through the development of sustainable synthetic methods, exploration of novel reactivity, advanced applications in various scientific domains, and the integration of cutting-edge technologies like flow chemistry and computational modeling.
Q & A
Q. What are the established methods for synthesizing 1-Propyl-3-azetidinamine with high purity?
Methodological Answer: Synthesis typically involves ring-opening reactions of azetidine derivatives or alkylation of 3-azetidinamine precursors. Key steps include:
Precursor selection : Use azetidine-3-carboxylic acid (HY-Y0530) as a starting material for functionalization .
Reaction optimization : Employ catalytic hydrogenation or Grignard reagents for propyl group introduction, monitoring pH and temperature to avoid side products.
Purification : Use column chromatography (silica gel, eluent: chloroform/methanol) and recrystallization for high-purity isolation.
Validation : Confirm purity via NMR (¹H/¹³C) and HPLC (≥98% purity threshold).
Q. Table 1: Representative Synthesis Conditions
| Precursor | Catalyst/Reagent | Temperature (°C) | Yield (%) | Purity Validation Method |
|---|---|---|---|---|
| Azetidine-3-carboxylic acid | Pd/C (H₂) | 80 | 72 | ¹H NMR, HPLC |
| 3-Azetidinamine HCl | Propyl bromide | 25 (reflux) | 65 | LC-MS |
Q. How should researchers characterize the structural and physicochemical properties of this compound?
Methodological Answer: A multi-technique approach is required:
Spectroscopic analysis :
- NMR : Assign peaks for azetidine ring protons (δ 2.8–3.5 ppm) and propyl chain (δ 0.9–1.6 ppm) .
- FT-IR : Confirm amine N-H stretches (~3350 cm⁻¹) and C-N vibrations (1250 cm⁻¹).
Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment.
Thermal stability : Perform TGA/DSC to determine decomposition temperatures (>200°C recommended for storage).
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., alkyl halides).
Spill management : Neutralize acidic residues with sodium bicarbonate; absorb liquids with vermiculite .
Waste disposal : Segregate organic waste in halogenated solvent containers for incineration.
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for this compound be resolved?
Methodological Answer:
Literature review : Conduct a systematic review (PRISMA guidelines) to identify primary studies and exclude low-quality sources (e.g., non-peer-reviewed data) .
Experimental replication : Reproduce key assays (e.g., receptor binding) under standardized conditions (pH 7.4, 37°C) .
Data triangulation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. computational docking).
Statistical analysis : Apply ANOVA or Bayesian meta-analysis to quantify heterogeneity across studies .
Q. What strategies are effective for designing structure-activity relationship (SAR) studies on this compound derivatives?
Methodological Answer:
Scaffold modification : Synthesize analogs with varied alkyl chain lengths (e.g., butyl, pentyl) or substituted azetidine rings.
Computational modeling : Use molecular dynamics (MD) simulations to predict binding poses with target proteins (e.g., GPCRs) .
High-throughput screening : Employ 96-well plate assays to measure IC₅₀ values against enzymatic targets.
Data integration : Map SAR trends using cheminformatics tools (e.g., MOE, Schrödinger) to prioritize lead compounds.
Q. How can researchers optimize experimental parameters for kinetic studies of this compound reactions?
Methodological Answer:
DOE (Design of Experiments) : Use factorial design to test variables (temperature, solvent polarity, catalyst loading) .
Kinetic profiling : Perform time-resolved NMR or stopped-flow spectroscopy to track intermediate formation.
Rate constant calculation : Apply the Eyring equation to derive activation parameters (ΔH‡, ΔS‡) from Arrhenius plots.
Q. What methodologies ensure reproducibility of published results for this compound applications?
Methodological Answer:
Protocol standardization : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data reporting .
Reagent validation : Source chemicals from accredited suppliers (e.g., MedChemExpress) and verify CAS numbers .
Blinded experiments : Implement double-blind testing in pharmacological assays to reduce bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
